Cas no 2228974-26-1 (1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile)

1-(2,5-Difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile is a fluorinated nitrophenyl-substituted cyclobutane carbonitrile compound with potential applications in pharmaceutical and agrochemical research. Its structure incorporates both electron-withdrawing (nitro and cyano) and fluorine substituents, which may enhance reactivity and selectivity in synthetic transformations. The cyclobutane ring introduces steric constraints, potentially influencing binding interactions in bioactive molecules. This compound is of interest as a building block for the development of novel heterocycles or as an intermediate in medicinal chemistry. Its unique substitution pattern offers opportunities for further functionalization, making it a versatile reagent for exploratory synthesis. Handling requires standard precautions for nitrophenyl derivatives.
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile structure
2228974-26-1 structure
商品名:1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile
CAS番号:2228974-26-1
MF:C11H8F2N2O2
メガワット:238.190229415894
CID:6150102
PubChem ID:165796504

1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile
    • 2228974-26-1
    • EN300-1788191
    • インチ: 1S/C11H8F2N2O2/c12-8-5-10(15(16)17)9(13)4-7(8)11(6-14)2-1-3-11/h4-5H,1-3H2
    • InChIKey: JOIJWYAXLAJLRN-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C(=CC=1C1(C#N)CCC1)F)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 238.05538383g/mol
  • どういたいしつりょう: 238.05538383g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 369
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 69.6Ų

1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1788191-0.25g
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile
2228974-26-1
0.25g
$972.0 2023-09-19
Enamine
EN300-1788191-10g
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile
2228974-26-1
10g
$4545.0 2023-09-19
Enamine
EN300-1788191-0.5g
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile
2228974-26-1
0.5g
$1014.0 2023-09-19
Enamine
EN300-1788191-1.0g
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile
2228974-26-1
1g
$1057.0 2023-06-02
Enamine
EN300-1788191-0.05g
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile
2228974-26-1
0.05g
$888.0 2023-09-19
Enamine
EN300-1788191-5g
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile
2228974-26-1
5g
$3065.0 2023-09-19
Enamine
EN300-1788191-1g
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile
2228974-26-1
1g
$1057.0 2023-09-19
Enamine
EN300-1788191-10.0g
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile
2228974-26-1
10g
$4545.0 2023-06-02
Enamine
EN300-1788191-5.0g
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile
2228974-26-1
5g
$3065.0 2023-06-02
Enamine
EN300-1788191-2.5g
1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile
2228974-26-1
2.5g
$2071.0 2023-09-19

1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile 関連文献

1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrileに関する追加情報

1-(2,5-Difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile (CAS No. 2228974-26-1)

The compound 1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile (CAS No. 2228974-26-1) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclobutane ring system with a carbonitrile group and a substituted phenyl ring containing fluorine and nitro groups. The combination of these functional groups makes this compound a versatile building block for advanced chemical synthesis and material design.

Recent studies have highlighted the importance of such compounds in the development of novel materials with tailored properties. For instance, the presence of the nitrophenyl group introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes it an attractive candidate for applications in optoelectronics and semiconductor materials. Additionally, the difluorophenyl substitution enhances the molecule's stability and reactivity, making it suitable for use in high-performance polymers and coatings.

The synthesis of 1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have recently explored the use of transition metal catalysts to optimize the reaction conditions, leading to higher yields and improved purity. These advancements have made the compound more accessible for large-scale production and industrial applications.

In terms of applications, this compound has shown promise in several areas. In the field of pharmacology, its unique structure has been exploited to develop new drug delivery systems with enhanced bioavailability. In materials science, it has been used as a precursor for synthesizing advanced polymers with improved thermal stability and mechanical properties. Furthermore, its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Recent research has also focused on understanding the environmental impact of this compound. Studies have demonstrated that it exhibits low toxicity and biodegradability under specific conditions, making it a sustainable choice for industrial applications. However, further investigations are required to fully assess its long-term environmental effects and ensure its safe use in various industries.

In conclusion, 1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile (CAS No. 2228974-26-1) is a versatile compound with a wide range of potential applications in chemistry, materials science, and pharmacology. Its unique structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a significant role in shaping the future of advanced materials and chemical technologies.

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